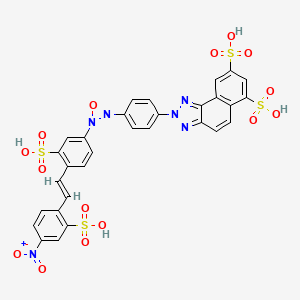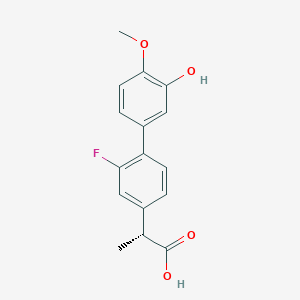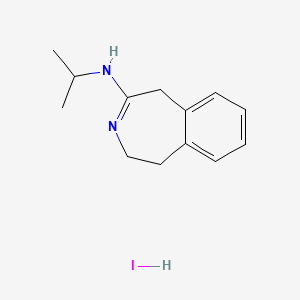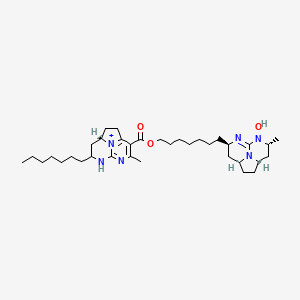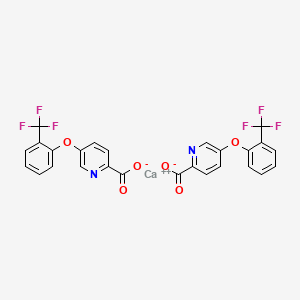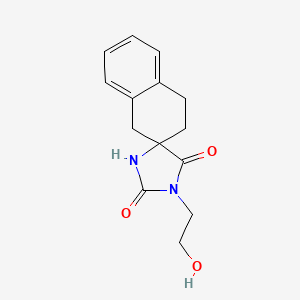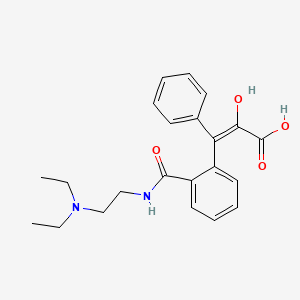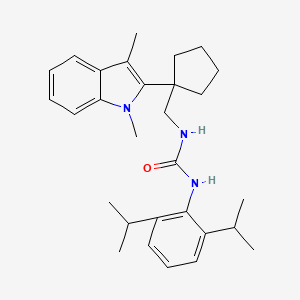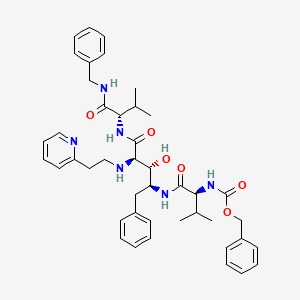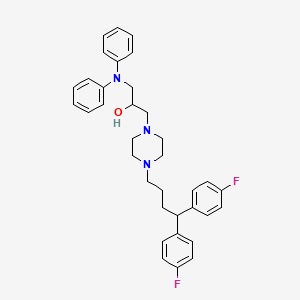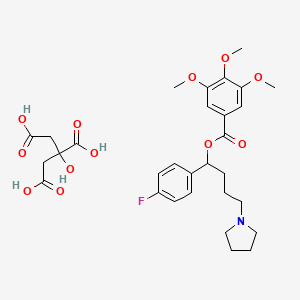
Diethylaminosildenafil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylaminosildenafil is a synthetic compound structurally related to sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor. It is primarily recognized for its potential applications in treating erectile dysfunction and pulmonary arterial hypertension. The compound’s unique chemical structure allows it to interact with specific molecular targets, leading to various physiological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethylaminosildenafil typically involves multiple steps, starting from basic organic compounds. The process often includes the following steps:
Formation of the core structure: The initial step involves the synthesis of the core structure, which is a heterocyclic compound.
Introduction of functional groups: Various functional groups, including the diethylamino group, are introduced through substitution reactions.
Final modifications: The final steps involve refining the compound to achieve the desired purity and activity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Diethylaminosildenafil undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, alkylating agents.
Major Products:
Scientific Research Applications
Diethylaminosildenafil has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methods.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Explored for its potential in treating erectile dysfunction, pulmonary arterial hypertension, and other conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Diethylaminosildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .
Comparison with Similar Compounds
Sildenafil: The parent compound, widely known for its use in treating erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Diethylaminosildenafil is unique due to its specific chemical modifications, which may confer distinct pharmacological properties and potential advantages over other PDE5 inhibitors. These modifications can affect its potency, selectivity, and duration of action, making it a valuable compound for further research and development .
Properties
CAS No. |
372152-24-4 |
|---|---|
Molecular Formula |
C21H29N5O4S |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
4-ethoxy-N,N-diethyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H29N5O4S/c1-6-10-16-18-19(25(5)24-16)21(27)23-20(22-18)15-13-14(11-12-17(15)30-9-4)31(28,29)26(7-2)8-3/h11-13H,6-10H2,1-5H3,(H,22,23,27) |
InChI Key |
WTOLCZSAGBICPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N(CC)CC)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


